molecular formula C16H14O B14156598 4-Phenanthreneethanol CAS No. 88916-61-4

4-Phenanthreneethanol

Cat. No.: B14156598
CAS No.: 88916-61-4
M. Wt: 222.28 g/mol
InChI Key: RFAVOBZDPQHPGU-UHFFFAOYSA-N
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Description

4-Phenanthreneethanol is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings Phenanthrene is known for its stability and aromatic properties, making it a valuable compound in various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenanthreneethanol typically involves the functionalization of phenanthrene. One common method is the Friedel-Crafts acylation of phenanthrene, followed by reduction and subsequent hydroxylation. The Haworth phenanthrene synthesis is another notable method, which involves the transformation of naphthalene into phenanthrene through a series of reactions, including Friedel-Crafts acylation and Clemmensen reductions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Phenanthreneethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Phenanthreneethanol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various phenanthrene derivatives.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, plastics, and other materials .

Mechanism of Action

The mechanism of action of 4-Phenanthreneethanol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds and engage in various biochemical pathways. Its aromatic structure enables it to participate in π-π interactions with other aromatic compounds, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: The parent compound, known for its stability and aromatic properties.

    4-Phenanthrenemethanol: A reduced form of 4-Phenanthreneethanol with a methanol group instead of a hydroxyl group.

    Phenanthrenequinone: An oxidized derivative with a quinone structure

Uniqueness

This functional group enhances its solubility in polar solvents and its ability to participate in hydrogen bonding, making it valuable in various chemical and biological contexts .

Properties

CAS No.

88916-61-4

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

2-phenanthren-4-ylethanol

InChI

InChI=1S/C16H14O/c17-11-10-14-6-3-5-13-9-8-12-4-1-2-7-15(12)16(13)14/h1-9,17H,10-11H2

InChI Key

RFAVOBZDPQHPGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)CCO

Origin of Product

United States

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